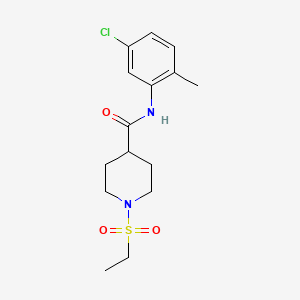

![molecular formula C17H24N2O4 B4710774 ethyl 4-({4-[(diethylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4710774.png)

ethyl 4-({4-[(diethylamino)carbonyl]phenyl}amino)-4-oxobutanoate

Overview

Description

Ethyl 4-({4-[(diethylamino)carbonyl]phenyl}amino)-4-oxobutanoate, also known as DEAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEAB is a small molecule inhibitor that is commonly used to block the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in various physiological and pathological processes.

Mechanism of Action

Ethyl 4-({4-[(diethylamino)carbonyl]phenyl}amino)-4-oxobutanoate acts as a competitive inhibitor of ALDH, binding to the active site of the enzyme and preventing it from catalyzing the conversion of aldehydes to their corresponding carboxylic acids. This inhibition of ALDH activity can have a wide range of effects on cellular processes, depending on the specific cell type and context.

Biochemical and physiological effects:

The biochemical and physiological effects of this compound vary depending on the specific cell type and context. In general, this compound has been shown to inhibit stem cell differentiation, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-({4-[(diethylamino)carbonyl]phenyl}amino)-4-oxobutanoate in lab experiments is its specificity for ALDH, which allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used. Additionally, the effects of this compound can be variable depending on the specific context, making it important to carefully design experiments to ensure that the results are interpretable.

Future Directions

There are many potential future directions for research on ethyl 4-({4-[(diethylamino)carbonyl]phenyl}amino)-4-oxobutanoate and its applications in scientific research. Some potential areas of focus include:

1. Investigating the effects of this compound on different types of stem cells, including induced pluripotent stem cells and mesenchymal stem cells.

2. Exploring the potential therapeutic applications of this compound in cancer treatment, either alone or in combination with other chemotherapeutic agents.

3. Investigating the effects of ALDH inhibition on other physiological processes, such as wound healing and tissue regeneration.

4. Developing new methods for delivering this compound to specific tissues or cells, in order to enhance its therapeutic potential.

5. Investigating the potential role of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound acts as a competitive inhibitor of ALDH, and has been shown to have a wide range of effects on cellular processes, depending on the specific cell type and context. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound and its applications in scientific research.

Scientific Research Applications

Ethyl 4-({4-[(diethylamino)carbonyl]phenyl}amino)-4-oxobutanoate has been widely used in scientific research to investigate the role of ALDH in various physiological and pathological processes. For example, this compound has been used to study the effects of ALDH inhibition on stem cell differentiation, cancer cell proliferation, and drug resistance. This compound has also been used to investigate the role of ALDH in the development of various diseases, such as Alzheimer's disease, Parkinson's disease, and liver disease.

properties

IUPAC Name |

ethyl 4-[4-(diethylcarbamoyl)anilino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-4-19(5-2)17(22)13-7-9-14(10-8-13)18-15(20)11-12-16(21)23-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEXWSQSCSCNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4710694.png)

![ethyl 6-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4710696.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4710727.png)

![N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine](/img/structure/B4710734.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-2-pyridinylacetamide](/img/structure/B4710736.png)

![{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4710747.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4710755.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B4710766.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4710777.png)

![5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4710790.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4710797.png)